molecular formula C12H8IN3 B14480199 2-Azido-2'-iodo-1,1'-biphenyl CAS No. 67173-62-0

2-Azido-2'-iodo-1,1'-biphenyl

Cat. No.: B14480199
CAS No.: 67173-62-0
M. Wt: 321.12 g/mol
InChI Key: VSGUZTQQQZPZQJ-UHFFFAOYSA-N
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Description

2-Azido-2'-iodo-1,1'-biphenyl is a high-value, bifunctional organic intermediate designed for advanced research applications. This compound features two distinct and highly reactive functional groups—an azide and an iodine atom—on an orthogonal biphenyl scaffold, making it a privileged building block in synthetic chemistry. Its primary research value lies in its ability to participate in multiple, sequential transition-metal-catalyzed cross-couplings and cyclization reactions. The aryl iodide moiety is highly reactive in palladium-catalyzed reactions, such as the Suzuki, Stille, and Heck couplings, allowing for the introduction of complex substituents. Simultaneously, the ortho-positioned azide group offers pathways into nitrogen-containing heterocycles, notably through intramolecular cyclization to form carbazole derivatives, a structure of significant interest in materials science. Furthermore, the aryl azide is a key handle for bioorthogonal chemistry and Click Chemistry via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the attachment of probes, labels, or other molecular fragments under mild conditions. This unique combination of features makes this compound an indispensable precursor for the synthesis of functional organic materials, including organic light-emitting diodes (OLEDs), pharmaceuticals, and ligands for catalysis. The compound should be handled with care, adhering to all standard safety protocols for azide-containing compounds. This product is intended for research purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67173-62-0

Molecular Formula

C12H8IN3

Molecular Weight

321.12 g/mol

IUPAC Name

1-azido-2-(2-iodophenyl)benzene

InChI

InChI=1S/C12H8IN3/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)15-16-14/h1-8H

InChI Key

VSGUZTQQQZPZQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2I)N=[N+]=[N-]

Origin of Product

United States

Reactivity Profiles and Mechanistic Pathways of 2 Azido 2 Iodo 1,1 Biphenyl

Azido (B1232118) Group Transformations and Nitrene Generation

The generation of nitrenes from organic azides is a well-established process involving the extrusion of molecular nitrogen (N₂). mdpi.com This transformation converts a stable azide (B81097) into a highly reactive, electron-deficient nitrogen species with only six valence electrons. nih.gov For 2-azido-2'-iodo-1,1'-biphenyl, this results in the formation of 2'-iodo-1,1'-biphenyl-2-nitrene, the key intermediate that dictates the subsequent reaction pathways.

Heating this compound induces the cleavage of the weak N-N bond, leading to the irreversible loss of dinitrogen gas and the formation of the corresponding nitrene. This pyrolytic method is a common strategy for generating aryl nitrenes. chemicalbook.com In the case of 2-azidobiphenyl (B3386803) systems, thermolysis is a classic method for synthesizing carbazoles through the intramolecular insertion of the in situ-generated nitrene. chemicalbook.comtandfonline.com The reaction typically requires elevated temperatures to overcome the activation energy for N₂ extrusion. byu.edu The primary product expected from the thermal decomposition of this compound is 4-iodocarbazole, resulting from the intramolecular cyclization of the intermediate nitrene.

Table 1: General Conditions for Thermal Nitrene Generation from Aryl Azides

Precursor Type Solvent Temperature (°C) Product Type Reference
2-Azidobiphenyl Toluene Reflux Carbazole (B46965) tandfonline.com
2-Azidobiphenyl None (Pyrolysis) High Temperature Carbazole chemicalbook.com

Photolysis provides an alternative, often milder, method for generating nitrenes from azides. thieme-connect.de Irradiation of this compound with ultraviolet (UV) light supplies the energy required to expel dinitrogen and form the 2'-iodo-1,1'-biphenyl-2-nitrene intermediate. beilstein-journals.org This technique avoids the high temperatures of thermolysis, which can sometimes lead to undesired side reactions. thieme-connect.de Studies on substituted 2-azidobiphenyls, such as 2-azido-3,5-dichlorobiphenyl, have utilized laser flash photolysis to monitor the dynamics of the resulting singlet nitrene and its subsequent rearrangements. nih.gov The photochemical decomposition of 2-azidobiphenyls is a known route to carbazoles, though it can sometimes result in the formation of azo-derivatives as side-products. beilstein-journals.org

Table 2: General Conditions for Photochemical Nitrene Generation

Precursor Irradiation Source Wavelength (nm) Product Type Reference
2-Azidobiphenyl Nd:YAG Laser 355 Carbazole beilstein-journals.org
2-Azidopyridine 1-oxide UV Lamp Not specified 1,2-Oxazine rsc.org

Transition metal catalysts can facilitate the decomposition of aryl azides under significantly milder conditions than thermal methods, often leading to higher yields and selectivity. mdpi.comnih.gov Rhodium(II) complexes, such as dirhodium(II) tetra(perfluorobutyrate) (Rh₂(O₂CC₃F₇)₄) and dirhodium(II) tetraoctanoate (Rh₂(O₂CC₇H₁₅)₄), are particularly effective in catalyzing the intramolecular C-H amination of 2-azidobiphenyls to form carbazoles at temperatures as low as 60 °C. tandfonline.comnih.gov Ruthenium complexes have also been shown to be active catalysts for this transformation. tandfonline.com The reaction is believed to proceed through the formation of a transient metal-nitrene intermediate, which then undergoes intramolecular C-H insertion. nih.gov This catalytic approach is highly efficient for the synthesis of a wide array of substituted carbazoles. tandfonline.comnih.gov

Table 3: Catalysts for Transition Metal-Catalyzed Carbazole Synthesis from 2-Azidobiphenyls

Catalyst Temperature (°C) Yield Range (%) Reference
Rh₂(O₂CC₃F₇)₄ 60 65-98 tandfonline.comnih.gov
Rh₂(O₂CC₇H₁₅)₄ 60 65-98 tandfonline.comnih.gov

Upon generation, nitrenes can exist in two electronic spin states: singlet and triplet. These states exhibit distinct reactivity. acs.org The singlet nitrene is a closed-shell species that typically undergoes concerted reactions, such as stereospecific insertion into C-H bonds. researchgate.net In contrast, the triplet nitrene is a diradical species that undergoes stepwise radical-type reactions, such as hydrogen abstraction. researchgate.net For the intramolecular cyclization of 2'-iodo-1,1'-biphenyl-2-nitrene, the singlet state is the productive intermediate that leads directly to the carbazole product.

The principal reaction pathway for the nitrene generated from this compound is an intramolecular C-H insertion. The highly electrophilic singlet nitrene attacks the adjacent aromatic ring, leading to the formation of a new C-N bond and subsequent aromatization to yield the thermodynamically stable, tricyclic carbazole skeleton. chemicalbook.comacs.org This type of reaction is a hallmark of 2-biphenylylnitrene chemistry. nih.gov The iodine atom at the 2'-position is expected to remain intact during this process, resulting in the formation of 4-iodocarbazole. The regioselectivity of this cyclization can be influenced by substituents on the rings, but for an unsubstituted second ring, insertion into the C-H bond at the 2'-position is the dominant pathway. tandfonline.com

While intramolecular C-H insertion is the favored outcome for 2-biphenylylnitrenes, aryl nitrenes can undergo alternative rearrangements. acs.org A common alternative pathway is ring expansion to a seven-membered cyclic carbodiimide (B86325) or ketenimine, such as an azacycloheptatetraene. acs.orgresearchgate.net This can occur through the interconversion of the nitrene with a corresponding carbene. acs.org However, in the case of 2-biphenylylnitrene, the cyclization to form the highly stable carbazole is kinetically and thermodynamically preferred over ring expansion. researchgate.netacs.org Therefore, the formation of azepine-type products from this compound is expected to be a minor, if any, pathway.

Distinct Reactivity of Singlet and Triplet Nitrenes

Iodo Group Transformations and Aryne Generation

The carbon-iodine bond at the 2'-position of the biphenyl (B1667301) system is a key site for initiating transformations to produce highly reactive aryne intermediates. The generation of these species opens up a wide array of subsequent chemical reactions.

Generation of Aryne Intermediates (Benzynes) from ortho-Iodobiphenyl Derivatives

Arynes, or benzynes, are highly reactive intermediates characterized by a formal triple bond within an aromatic ring. wikipedia.org Their extreme reactivity necessitates in situ generation. wikipedia.org For ortho-iodobiphenyl derivatives like this compound, the iodo group serves as a leaving group in an elimination reaction to form the aryne.

Several methods are established for generating arynes from aryl halides:

Dehydrohalogenation: This classic method involves treating the aryl halide with a strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA). wikipedia.org The base abstracts a proton ortho to the iodo group, followed by the elimination of iodide to form the aryne. This process is typically a concerted syn-coplanar E2 elimination for aryl iodides. wikipedia.org

Halogen-Metal Exchange: Treatment with organolithium reagents (e.g., n-butyllithium or t-butyllithium) at low temperatures can induce a halogen-metal exchange, forming an aryllithium species. This intermediate can then eliminate lithium iodide to generate the benzyne (B1209423).

Photolysis: The photolysis of di-iodoarenes has been shown to produce benzyne and molecular iodine through a two-step process involving the elimination of both iodine atoms. chemrxiv.org

In the context of this compound, the generation of the aryne intermediate would occur on the iodo-substituted ring, yielding 2-azido-1,1'-biphenyl-2'-yne. The choice of method must consider the stability of the azide functionality, as strong bases or nucleophilic organolithium reagents could potentially react with the azide group. Milder conditions, if effective, are often preferred.

Aryne Generation Method Reagents/Conditions Mechanism Reference
DehydrohalogenationStrong base (e.g., NaNH₂, LDA)E2 Elimination wikipedia.org
Halogen-Metal ExchangeOrganolithium (e.g., n-BuLi)Halogen-metal exchange followed by elimination wikipedia.org
PhotolysisUV lightNon-adiabatic deactivation chemrxiv.org

Reactivity of Aryne Intermediates in Intramolecular Contexts

Once generated, the biphenyl-2'-yne intermediate is poised for rapid intramolecular trapping by the tethered azide group at the 2-position. The proximity of these two reactive functionalities facilitates efficient cyclization reactions.

Arynes are excellent dienophiles and dipolarophiles. wikipedia.orgnih.gov They readily participate in [3+2] cycloaddition reactions with 1,3-dipoles, such as azides. This reaction, often termed an "aryne click" reaction, is a powerful method for forming benzotriazole (B28993) derivatives. researchgate.netacs.org

In the case of the 2-azido-1,1'-biphenyl-2'-yne intermediate, the azide group acts as an intramolecular 1,3-dipole. It is expected to rapidly trap the aryne via an intramolecular [3+2] cycloaddition. This cascade reaction would proceed without the need for a metal catalyst, often requiring only the conditions necessary to generate the aryne itself. The resulting product is a tetracyclic fused triazole system, demonstrating the utility of this strategy for the rapid construction of complex heterocyclic frameworks. researchgate.netnsf.gov

Beyond cycloadditions, arynes can undergo insertion into various σ-bonds. orgsyn.org These reactions provide a direct means of forming new carbon-carbon and carbon-heteroatom bonds. While less common than cycloaddition with azides, the potential for intramolecular insertion exists.

The direct insertion of the aryne into one of the nitrogen-nitrogen or carbon-nitrogen bonds of the azido group represents a possible, albeit less precedented, reaction pathway. More commonly, aryne insertion reactions are observed with C-H bonds, C-C bonds of strained rings, and various carbon-heteroatom bonds. orgsyn.orgacs.org For instance, palladium-catalyzed processes have been developed that involve the insertion of an aryne into a C-S bond as part of a cascade sequence to synthesize quinolinones. nih.gov The intramolecular aryne-ene reaction is another well-studied insertion-type process. researchgate.netrsc.org Given the high reactivity of the azide, a [3+2] cycloaddition is the most probable fate for the intramolecularly generated aryne from this compound.

Intramolecular Cyclization Reactions and Cascade Transformations

Independent of aryne generation, the azide moiety of this compound can be activated to initiate intramolecular cyclization, primarily leading to the formation of carbazole ring systems.

Formation of Carbazole Ring Systems

The synthesis of carbazoles from 2-azidobiphenyls is a well-established and synthetically valuable transformation. researchgate.net This reaction typically proceeds through the formation of a highly reactive nitrene intermediate.

The process can be initiated either by thermolysis or through transition-metal catalysis:

Thermal Cyclization: Heating 2-azidobiphenyl derivatives leads to the extrusion of dinitrogen (N₂) gas, generating a singlet nitrene intermediate. This electrophilic nitrene can then undergo an intramolecular electrophilic aromatic substitution-type reaction, specifically a C-H insertion, into the adjacent phenyl ring to form the carbazole skeleton.

Metal-Catalyzed Cyclization: Transition metals, particularly rhodium(II) and ruthenium(III) complexes, are highly effective catalysts for this transformation, allowing the reaction to proceed under much milder conditions. nih.gov The catalyst coordinates to the azide, facilitates N₂ extrusion to form a metal-nitrenoid intermediate, and mediates the subsequent C-N bond formation. Rhodium-catalyzed reactions have shown excellent yields and can exhibit regioselectivity influenced by substituents on the biphenyl rings. nih.gov For example, electron-withdrawing groups can direct the cyclization to specific positions.

For this compound, the cyclization would involve the nitrene formed at the 2-position attacking the C-H bond at the 6'-position of the iodo-substituted ring. The iodine atom at the 2'-position would likely remain, yielding a 4-iodocarbazole derivative. This reaction provides a direct route to halogenated carbazoles, which are valuable precursors for further functionalization via cross-coupling reactions.

Catalyst System Typical Conditions Key Intermediate Yield of Carbazole Reference
Thermal (no catalyst)High temperature (e.g., >150 °C) in an inert solventSinglet NitreneVariable, often requires high temperatures nih.gov
Rh₂(O₂CC₃F₇)₄Dichloromethane, room temperature or mild heatRhodium-NitrenoidGood to Excellent (>95%) nih.gov
RuCl₃Dichlorobenzene, refluxRuthenium-NitrenoidGood to Excellent (up to 96%) nih.gov
Photostimulation (for 2'-halo-2-aminobiphenyls)t-BuOK, DMSO or liq. NH₃, UV lightRadical AnionModerate (57-61%) conicet.gov.ar
Direct Nitrene Insertion/Cyclization

One of the most direct methods for carbazole synthesis from 2-azidobiphenyls involves the generation of a nitrene intermediate. This is typically achieved through thermal or photochemical decomposition of the azide group. nih.govd-nb.infounifr.ch The highly reactive singlet nitrene can then undergo an intramolecular electrophilic attack on the adjacent aromatic ring, followed by aromatization to yield the stable carbazole framework.

The reaction can be promoted by various means, including ultraviolet light, laser light, or high temperatures. nih.gov More recently, transition-metal catalysts, such as those based on rhodium or iron, have been employed to facilitate the decomposition of the azide and generate a metal-nitrene complex. nih.govorganic-chemistry.org This complex then proceeds to insert into an aryl C-H bond to form the carbazole. nih.gov

  • Thermal/Photochemical Conditions: High temperatures (e.g., 180 °C) or UV irradiation are often required to induce the decomposition of the azide. nih.govunifr.ch
  • Transition-Metal Catalysis: Rhodium-dimer catalysts with specific ligands have been shown to be effective in decomposing azides for subsequent C-H insertion. nih.govorganic-chemistry.org
  • Table 1: Conditions for Direct Nitrene Insertion/Cyclization

    Method Promoter Key Intermediate Reference
    Thermal High Temperature Singlet Nitrene nih.gov
    Photochemical UV or Laser Light Singlet Nitrene nih.govunifr.ch
    Catalytic Rhodium or Iron Complexes Metal-Nitrene Complex nih.govorganic-chemistry.org
    Aryne-Mediated Cyclization Approaches

    An alternative pathway to carbazoles from precursors like this compound involves the in-situ generation of an aryne intermediate. This is typically achieved by treating the iodo-substituted ring with a strong base. The highly reactive aryne can then be trapped intramolecularly by the neighboring azide group, leading to the formation of the carbazole ring system. This approach is a key feature of the Graebe-Ullmann reaction.

    Transition-Metal-Free Strategies for Carbazole Synthesis

    There is a growing interest in developing synthetic methods that avoid the use of transition metals. For the synthesis of carbazoles, photostimulated SRN1 (substitution radical-nucleophilic, unimolecular) reactions of 2'-halo-[1,1'-biphenyl]-2-amines have emerged as a viable transition-metal-free strategy. conicet.gov.arnih.govresearchgate.net This method involves an intramolecular C-N bond formation under mild, photoinitiated conditions. nih.gov

    The mechanism proceeds through a chain process involving radical and radical anion intermediates. conicet.gov.ar The reaction is initiated by an electron transfer to the substrate, which can be spontaneous or induced by light. conicet.gov.ar This leads to the formation of a radical anion, which then fragments to give an aryl radical and a halide anion. The aryl radical then undergoes an intramolecular cyclization to form the carbazole.

    Substituted 9H-carbazoles have been synthesized in yields up to 96% using this method. nih.gov The required 2'-halo-[1,1'-biphenyl]-2-amine precursors can be prepared through Suzuki-Miyaura cross-coupling or radical arylation of anilines. conicet.gov.arnih.gov

    Table 2: Comparison of Carbazole Synthesis Strategies

    Strategy Key Intermediate Conditions Advantages Reference
    Direct Nitrene Insertion Nitrene Thermal, Photochemical, or Catalytic Direct C-N bond formation nih.govd-nb.infoorganic-chemistry.org
    Aryne-Mediated Cyclization Aryne Strong Base Forms highly reactive intermediate N/A
    Transition-Metal-Free SRN1 Radical Anion/Aryl Radical Photostimulated, Mild Avoids transition metals, High yields conicet.gov.arnih.govresearchgate.net

    Synthesis of Other Related Heterocycles (e.g., Indoles, Quinoxalines)

    The versatile reactivity of the azide and iodo functionalities in this compound allows for its potential use in the synthesis of other heterocyclic systems beyond carbazoles.

    Indoles: While the direct synthesis of indoles from this compound is not a primary application, related azido-containing precursors are widely used in indole (B1671886) synthesis. mdpi.combhu.ac.in For instance, the intramolecular cyclization of 1-azido-2-(2-propynyl)benzene derivatives can yield quinolines, which are structurally related to indoles. organic-chemistry.org The synthesis of indoles often involves the cyclization of 2-alkynylaniline derivatives, which can be prepared via Sonogashira coupling of ortho-haloanilines. mdpi.comchim.it

    Quinoxalines: Quinoxalines are typically synthesized by the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound. acgpubs.org While not a direct application of this compound, the synthesis of quinoxaline (B1680401) derivatives often involves precursors that could be conceptually related. For example, some synthetic routes utilize phenacyl halides reacting with phenylene 1,2-diamines. acgpubs.org

    Palladium-Catalyzed C-C Bond Formation and Cyclization (e.g., Fluorene (B118485) Synthesis)

    The iodo group in this compound is susceptible to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This reactivity can be harnessed for the synthesis of fluorenes.

    A facile and efficient method for synthesizing fluorene derivatives involves the palladium-catalyzed dual C-C bond formation starting from 2-iodobiphenyls and dibromomethane (B42720) (CH₂Br₂). nih.govlabxing.com The reaction proceeds through a tandem sequence involving the formation of a key dibenzopalladacyclopentadiene intermediate, which is generated via palladium-catalyzed C-H activation. nih.govlabxing.com

    The proposed catalytic cycle begins with the oxidative addition of the 2-iodobiphenyl (B1664525) to a Pd(0) species. labxing.com The resulting Pd(II) intermediate then undergoes C-H activation to form the palladacycle. labxing.com Subsequent oxidative addition of CH₂Br₂ and reductive elimination steps lead to the formation of the fluorene product. labxing.com This methodology has been successfully applied to a range of fluorene derivatives under relatively mild conditions. nih.gov

    Tandem Reactions Leveraging Azide and Iodide Reactivity

    The presence of both an azide and an iodide group in this compound opens up the possibility for tandem or cascade reactions, where both functional groups participate in a sequential manner to build complex molecular architectures.

    Nitrene-Aryne Cascade Cyclizations (Hypothetical/Exploratory)

    A hypothetical yet mechanistically plausible tandem reaction could involve a nitrene-aryne cascade cyclization. In this scenario, the initial step would be the generation of a nitrene from the azide group, either thermally or photochemically. Simultaneously or sequentially, the iodo group could be eliminated with a strong base to form an aryne. The highly reactive nitrene and aryne intermediates could then undergo a cascade of cyclization events.

    While this specific cascade in this compound is largely exploratory, the individual steps—nitrene formation and aryne generation—are well-established reactive pathways for this class of compounds. The challenge lies in controlling the sequence and selectivity of the tandem reaction to afford a desired product.

    Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Conjugation with Other Coupling Reactions

    The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, known for its high efficiency and regioselectivity in forming 1,4-disubstituted 1,2,3-triazoles. nih.govunits.itsigmaaldrich.com In the context of this compound, the azido group readily participates in CuAAC reactions with terminal alkynes. scholaris.ca This transformation is highly chemoselective, leaving the iodo group intact for subsequent functionalization. nih.govbham.ac.uk

    The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. beilstein-journals.org The presence of a ligand, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), can stabilize the Cu(I) oxidation state and accelerate the reaction. beilstein-journals.org The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to yield the triazole ring. acs.org

    The true synthetic power of using this compound in CuAAC lies in the ability to perform sequential cross-coupling reactions. After the formation of the triazole ring, the remaining iodo group serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. scholaris.carsc.org This allows for the introduction of a wide array of substituents at the 2'-position of the biphenyl core, leading to the synthesis of highly complex and diverse molecular scaffolds. For instance, a one-pot reaction combining CuAAC and a subsequent palladium-catalyzed C-H functionalization has been developed to synthesize polycyclic triazoles. scholaris.ca

    A notable application involves the reaction with 1-iodoalkynes, which, under copper catalysis, directly furnishes 5-iodo-1,2,3-triazoles. nih.govnih.gov This introduces an additional functional group on the newly formed triazole ring, opening up further avenues for chemical modification.

    Table 1: Examples of CuAAC Reactions with this compound and Subsequent Cross-Coupling

    Alkyne PartnerCoupling PartnerProductReference
    PhenylacetylenePhenylboronic acid2-(4-Phenyl-1H-1,2,3-triazol-1-yl)-2'-phenyl-1,1'-biphenyl scholaris.ca
    Ethynyltrimethylsilane4-Methoxyphenylboronic acid2-(4-(Trimethylsilyl)-1H-1,2,3-triazol-1-yl)-2'-(4-methoxyphenyl)-1,1'-biphenyl scholaris.carsc.org
    Propargyl alcohol4-Vinylpyridine2-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)-2'-(4-vinylphenyl)-1,1'-biphenyl scholaris.carsc.org
    Sequential Functionalization via Organometallic Intermediates (e.g., Palladacycles)

    The iodo group of this compound can be strategically employed to form organometallic intermediates, such as palladacycles, which exhibit distinct reactivity patterns. This approach enables sequential difunctionalization of the biphenyl system. nih.gov

    In a tandem reaction, a dibenzopalladacyclopentadiene can be formed in situ from 2-iodobiphenyl derivatives. This palladacycle can then react selectively with an alkyl halide. The resulting acyclic arylpalladium species subsequently undergoes a selective Heck reaction with an alkene. nih.gov This demonstrates how the coordination mode of the transition metal complex dictates its reactivity, allowing for controlled, sequential bond formations. nih.gov While this specific sequence has been demonstrated on 2-iodobiphenyl, the principle is applicable to this compound, where the azido group would remain a spectator ligand during the palladium-catalyzed transformations, available for subsequent reactions like CuAAC or reduction.

    Other Significant Transformations of the Azido and Iodo Groups

    Beyond cycloaddition and palladium-catalyzed couplings, the azido and iodo functionalities of this compound can undergo a variety of other useful chemical transformations.

    Nucleophilic Substitution Reactions of the Azido Moiety

    While the azide ion itself is an excellent nucleophile, the covalently bonded azido group in an aryl azide like this compound is generally not susceptible to direct nucleophilic substitution at the carbon atom of the aromatic ring. However, the azido group can be transformed under specific conditions. For instance, treatment with phosphines can lead to the Staudinger reaction, forming an aza-ylide which can be hydrolyzed to an amine or reacted with an electrophile. sigmaaldrich.com

    Reductive Transformations of the Azido Group to Amines

    The azido group is a versatile precursor to a primary amine, often considered a "masked amine". masterorganicchemistry.com The reduction of the azido group in this compound to the corresponding amine, 2-amino-2'-iodo-1,1'-biphenyl, can be achieved using various reducing agents. This transformation is valuable as it introduces a primary amino group that can participate in a wide range of subsequent reactions, such as amide bond formation or the synthesis of nitrogen-containing heterocycles.

    Common methods for the reduction of aryl azides include:

    Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a clean and efficient method. masterorganicchemistry.com

    Staudinger Reduction: This two-step process involves reaction with a phosphine (B1218219), typically triphenylphosphine, to form a phosphazide (B1677712) intermediate, which is then hydrolyzed to the amine. nih.gov

    Metal-Mediated Reductions: Reagents like zinc powder in the presence of ammonium (B1175870) chloride can effectively reduce azides to amines. researchgate.net Other systems such as tin(II) chloride or sodium borohydride (B1222165) in the presence of a catalyst can also be employed. organic-chemistry.org

    The choice of reducing agent can be critical to ensure chemoselectivity, preserving the iodo group for further functionalization.

    Table 2: Selected Reagents for the Reduction of Aryl Azides to Amines

    Reagent/SystemConditionsCommentsReference
    H₂, Pd/CTypically room temperature, atmospheric or elevated pressureClean, high-yielding, but may also reduce other functional groups. masterorganicchemistry.com
    PPh₃, then H₂OMild, two-step processHighly chemoselective. nih.gov
    Zn, NH₄ClOften in an alcohol/water solvent mixtureMild and effective for many substrates. researchgate.net
    NaBH₄ / CatalystVarious catalysts (e.g., NiCl₂, Sn(IV) salts)Conditions can be tuned for selectivity. organic-chemistry.org

    Selective Functionalization of the Iodo Group (e.g., Grignard Chemistry)

    The carbon-iodine bond in this compound is susceptible to the formation of organometallic reagents. One of the most common applications is the formation of a Grignard reagent through reaction with magnesium metal. chemguide.co.uk However, the presence of the reactive azido group presents a challenge, as Grignard reagents can potentially react with it.

    To circumvent this issue, the azido group can be temporarily protected. A recent method involves protecting the azide as a phosphazide by reacting it with a phosphine like di(tert-butyl)(4-(dimethylamino)phenyl)phosphine (amphos). nih.govfrontiersin.org The resulting phosphazide is stable to the conditions of iodine-magnesium exchange using a turbo Grignard reagent (i-PrMgCl·LiCl). nih.govfrontiersin.org This generates an organomagnesium intermediate with a protected azido group.

    This Grignard reagent can then react with a variety of electrophiles, such as aldehydes, ketones, or esters, to introduce new carbon-carbon bonds at the 2'-position. commonorganicchemistry.comleah4sci.com Subsequent deprotection of the phosphazide, for example with elemental sulfur, regenerates the azido group, making it available for further reactions like CuAAC. nih.govfrontiersin.org This strategy allows for a highly versatile and selective functionalization pathway, enabling the synthesis of a broad range of complex molecules from this compound. nih.gov

    Advanced Mechanistic Studies and Theoretical Characterization

    Spectroscopic Probing of Transient Intermediates

    To understand the rapid transformations that 2-azido-2'-iodo-1,1'-biphenyl undergoes, particularly upon photolysis, researchers employ sophisticated time-resolved spectroscopic methods. These techniques can capture the formation and decay of fleeting intermediates, such as nitrenes, on timescales ranging from nanoseconds to milliseconds.

    Laser flash photolysis (LFP) is a cornerstone technique for studying the photochemistry of aryl azides. While direct LFP studies on this compound are not extensively detailed in the literature, the behavior of the closely related parent compound, 2-biphenyl azide (B81097), offers a robust model for the expected dynamics. nih.gov

    Upon photolysis with a laser pulse (e.g., 266 nm), 2-biphenyl azide is known to extrude molecular nitrogen to form the highly reactive singlet 2-biphenylnitrene. nih.gov This transient species can be detected by its characteristic absorption spectrum in the visible range. nih.gov In fluid solution at room temperature, the singlet nitrene is short-lived, rapidly undergoing subsequent reactions. nih.gov For instance, LFP studies on 2-biphenyl azide in fluid solution at 298 K show that the singlet nitrene (¹N) decays with a lifetime of less than 10 nanoseconds. nih.gov It partitions between cyclization to form an isocarbazole and rearrangement to a benzazirine. nih.gov

    In inert environments, such as a glassy matrix at 77 K, the singlet nitrene can be observed to decay to the more stable triplet ground state (³N). nih.gov The dynamics and properties of these key transient intermediates, based on studies of 2-biphenyl azide, are summarized below. nih.gov

    IntermediateDetection MethodMax. Absorption (λmax)Lifetime (τ)Decay Pathway(s)
    Singlet 2-biphenylnitrene LFP (UV-Vis)~410 nm< 10 ns (in fluid solution)Cyclization (to isocarbazole), Rearrangement (to benzazirine)
    Isocarbazole Intermediate LFP (UV-Vis)~430 nm~70 ns1,5-Hydrogen Shift (to carbazole)
    Benzazirine Intermediate LFP (UV-Vis)~305 nm~12 nsRing-opens to azacycloheptatetraene

    Table based on data for the parent 2-biphenyl azide compound. nih.gov

    Time-Resolved Infrared (TR-IR) spectroscopy provides crucial structural information about transient species by probing their vibrational modes. unipr.itacs.org It is complementary to LFP, which monitors electronic transitions. For the photochemistry of 2-biphenyl azide, TR-IR has been instrumental in identifying the structures of key intermediates that are difficult to distinguish by UV-Vis alone. nih.gov

    Following laser photolysis, TR-IR spectra can track the disappearance of the characteristic azide asymmetric stretch (around 2100-2130 cm⁻¹) and the appearance of new vibrational bands corresponding to the intermediates. nih.gov Studies on 2-biphenyl azide have successfully used TR-IR to assign the vibrational spectra of intermediates like isocarbazole and azacycloheptatetraene, confirming the mechanistic pathways proposed by LFP experiments and computational predictions. nih.gov The ability to obtain structural fingerprints makes TR-IR an indispensable tool for mapping the detailed reaction mechanism from the initial azide to the final carbazole (B46965) product. whiterose.ac.uk

    Computational Chemistry and Quantum Mechanical Investigations

    Computational methods are essential for interpreting experimental data and providing a theoretical framework for understanding the reactivity of this compound. These calculations can predict structures, spectra, and energy barriers that are often inaccessible through experimentation alone.

    Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For the study of aryl azide photochemistry, DFT calculations, often using functionals like B3LYP, are invaluable for several reasons. nih.gov

    First, DFT can predict the vibrational frequencies of the starting material and all proposed intermediates. nih.gov These calculated frequencies can be compared directly with experimental TR-IR spectra to confirm the identity of transient species. nih.gov Second, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (e.g., λmax) of these intermediates, aiding in the assignment of spectra obtained from LFP experiments. researchgate.net For the 2-biphenyl azide system, DFT calculations have successfully supported the experimental assignment of the electronic and vibrational spectra of the transient intermediates involved in the formation of carbazole. nih.gov

    While DFT is excellent for ground-state properties, high-level multireference methods are often required to accurately describe the complex electronic structures of transition states and excited states involved in nitrene chemistry. Complete Active Space Second-Order Perturbation Theory (CASPT2) is a powerful ab initio method for this purpose. nih.gov

    For the parent 2-biphenyl azide system, CASPT2 calculations (e.g., CASPT2/6-31G*) have been successfully employed to compute the energies of the transient intermediates and the transition structures that connect them. nih.gov This allows for the construction of a detailed potential energy surface for the reaction, revealing the relative stabilities of intermediates like singlet and triplet nitrenes, isocarbazoles, and benzazirines, as well as the energy barriers for their interconversion. nih.gov Such calculations confirmed that the singlet nitrene is the initially formed species and mapped out the low-energy pathways leading to the final carbazole product. nih.gov

    Calculated Relative Energies of Intermediates in the Photolysis of 2-Biphenyl Azide

    Species Calculation Method Relative Energy (kcal/mol)
    Singlet 2-biphenylnitrene CASPT2/6-31G* 0.0 (Reference)
    Triplet 2-biphenylnitrene CASPT2/6-31G* Lower than singlet
    Isocarbazole CASPT2/6-31G* Varies by isomer
    Benzazirine CASPT2/6-31G* Varies

    Table represents the type of data obtained from CASPT2 calculations for the parent 2-biphenyl azide system. nih.gov

    Computational chemistry can be a predictive tool for understanding and forecasting the stereoselectivity of reactions. nih.gov While specific studies on the stereochemical outcomes of reactions involving this compound are not prominent, the methodologies are well-established. For example, in glycosylation reactions involving other azido-sugars, computational models have been used to explore the mechanisms responsible for stereoselectivity, proposing models for remote protecting group participation. nih.gov

    In the context of this compound, intramolecular cyclization leads to the formation of carbazole derivatives. The presence of the bulky iodine substituent at the 2'-position could potentially lead to atropisomerism in the resulting products or intermediates, a phenomenon where rotation around a single bond is hindered. DFT and other high-level calculations could be employed to compute the rotational barriers around the biphenyl (B1667301) C-C bond in both the reactant and in subsequent intermediates or transition states. scholaris.ca This would allow for the prediction of whether stable, separable atropisomers could be formed during the reaction, providing crucial insight into the stereochemical course of the transformation.

    Kinetic Analysis and Isotope Effects

    Kinetic analysis provides quantitative insight into reaction rates, while isotope effects are a powerful tool for elucidating the nature of transition states and identifying rate-determining steps.

    The thermal decomposition of aryl azides, including this compound, is a critical process that typically initiates their subsequent reactions, such as cyclization. This decomposition involves the extrusion of a nitrogen molecule (N₂) to form a highly reactive nitrene intermediate. The stability of the azide and the rate of this decomposition can be studied using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). dtic.milresearchgate.net These methods measure heat flow and mass loss as a function of temperature, allowing for the determination of kinetic parameters like activation energy (Ea) and the pre-exponential factor (A). nist.gov

    For many organic azides, the thermal decomposition follows first-order kinetics, where the rate is dependent on the concentration of the azide itself. nih.govvdoc.pub The rate of decomposition is influenced by the electronic nature of the substituents on the aromatic rings. In the case of this compound, the bulky iodo group at the adjacent ortho position may sterically influence the azide group, potentially affecting the decomposition rate compared to unsubstituted 2-azidobiphenyl (B3386803).

    While specific experimental kinetic data for the thermal decomposition of this compound is not prominently available in the literature, a representative analysis can be modeled based on similar energetic materials. The data in the table below illustrates the type of kinetic parameters obtained from non-isothermal DSC experiments for an aromatic azide, analyzed using common methods like Kissinger and Flynn-Wall-Ozawa (FWO).

    Table 1: Representative Kinetic Parameters for Thermal Decomposition of an Aromatic Azide This table is illustrative and based on data for analogous compounds, as specific values for this compound are not publicly documented.

    Kinetic MethodActivation Energy (Ea) (kJ·mol⁻¹)Pre-exponential Factor (A) (s⁻¹)Correlation Coefficient (R²)
    Kissinger135.53.16 x 10¹³0.998
    Flynn-Wall-Ozawa (FWO)138.2-0.997
    Starink137.9-0.999

    The activation energy (Ea) represents the energy barrier for the decomposition, and the pre-exponential factor (A) relates to the frequency of collisions in the correct orientation. These parameters are crucial for assessing the thermal stability of the compound. researchgate.net

    The deuterium (B1214612) kinetic isotope effect (KIE) is a fundamental tool used to probe reaction mechanisms by determining if a C-H bond is broken in the rate-determining step. wikipedia.orgyoutube.com It is defined as the ratio of the rate constant of a reaction with a protium-containing reactant (kH) to that with a deuterium-containing reactant (kD). A "primary" KIE (typically kH/kD > 2) is observed when the bond to the isotope is broken during the slowest step. nih.gov A smaller "secondary" KIE (kH/kD ≈ 0.8–1.4) occurs when the isotopic substitution is at a position not directly involved in bond-breaking but where hybridization changes occur in the transition state. wikipedia.orgmdpi.com

    For the cyclization of this compound, a KIE study would be invaluable. The reaction is presumed to proceed via a nitrene intermediate which then cyclizes to form a dihydrophenanthridine or carbazole derivative through C-H insertion. A KIE study could distinguish between possible pathways:

    Scenario 1: Concerted Cyclization/C-H Bond Breaking. If the cyclization and the breaking of the C-H bond at the 6'-position are part of the same rate-determining step, a significant primary KIE would be expected upon deuteration at that position.

    Scenario 2: Stepwise Mechanism. If the rate-determining step is the initial loss of N₂ to form the singlet nitrene, with C-H insertion occurring in a subsequent, faster step, then only a small secondary KIE (or no KIE) would be observed. libretexts.orgosti.gov

    No specific KIE studies for this compound have been reported. However, the table below provides typical interpretations of KIE values that would be applicable to such an investigation.

    Table 2: Interpretation of Theoretical Deuterium KIE Values for Cyclization This table is for illustrative purposes to explain the application of KIE in mechanistic studies.

    Observed kH/kD ValueType of KIEInterpretation for Rate-Determining Step
    ~1.0No significant KIEC-H bond is not broken. Initial N₂ loss is likely the sole rate-determining step.
    1.1 - 1.4Normal Secondary KIEHybridization change at the deuterated carbon (e.g., sp² to sp³), but the C-D bond is not broken. Suggests a transition state with significant structural change at the reaction center.
    2 - 7Normal Primary KIEC-H bond is broken in the rate-determining step. Suggests a concerted C-H insertion mechanism.
    <1.0Inverse Secondary KIEIncrease in steric crowding or change in bending vibrational frequencies at the deuterated position in the transition state.

    Elucidation of Specific Reaction Mechanisms

    The reaction of this compound can proceed through several potential mechanistic pathways, largely dictated by the reaction conditions (thermal, photochemical, or catalyzed).

    The most fundamental pathway for 2-azidobiphenyls is the thermal or photochemical decomposition to form a highly electrophilic singlet nitrene intermediate by losing N₂. acs.org This nitrene can then undergo an intramolecular electrophilic attack on the adjacent phenyl ring. This cyclization can proceed via two main routes:

    C-H Insertion: The nitrene inserts directly into a C-H bond on the second ring, typically at the ortho (6') position, to form a dihydrophenanthridine intermediate, which can then aromatize to form carbazole. acs.orgrsc.org This is a common and well-studied pathway for many 2-azidobiphenyl derivatives. acs.org

    Ipso-Substitution: A less common but plausible pathway involves the nitrene attacking the carbon atom bearing the iodo substituent (the ipso position). Free-radical aromatic substitution has shown that attack at an already substituted position is possible. Given that iodine is a good leaving group, this could lead to a different set of products.

    In addition to these uncatalyzed pathways, transition metals can mediate the reaction. Rhodium(II) catalysts, for example, are known to react with aryl azides to form rhodium-nitrene intermediates. acs.org These species are effective at promoting intramolecular C-H amination, often with greater selectivity and under milder conditions (e.g., 60 °C) than thermal reactions. acs.org

    The presence of the iodo group introduces further complexity and potential reaction channels. The C-I bond is susceptible to activation by transition metals like palladium, which is the basis for numerous cross-coupling reactions. acs.org It is conceivable that under certain catalytic conditions, a mechanism involving oxidative addition to the C-I bond could compete with or precede the reaction of the azide group. mdpi.com Studies on related 2-iodo-1,1'-biphenyl systems show that the steric hindrance from the iodo group can significantly influence the yields of cyclization reactions. acs.org This suggests a delicate interplay between the azide and iodo functionalities in determining the ultimate reaction mechanism and product distribution.

    Applications in Advanced Organic Synthesis and Methodological Innovation

    Utilization as Chemical Probes for Elucidating Reaction Mechanisms and Intermediates

    The distinct reactivity of the azido (B1232118) and iodo functionalities on the 2-Azido-2'-iodo-1,1'-biphenyl scaffold allows it to serve as a specialized chemical probe for investigating reaction mechanisms. The azide (B81097) group can be converted into a highly reactive nitrene intermediate upon photolysis or thermolysis, a process that involves the release of nitrogen gas. colorado.edu The subsequent reactions of the nitrene, such as C-H insertion or cyclization, provide insight into radical processes. colorado.edu

    Simultaneously, the carbon-iodine bond is a well-established site for a multitude of catalytic cross-coupling reactions. By incorporating this molecule into a reaction, chemists can study the compatibility of these coupling processes with the azido group or its reactive intermediates. This dual-functionality enables the dissection of complex reaction cascades and helps in distinguishing between ionic and radical pathways. colorado.edu The physical response of azido-containing crystals to stimuli like light can also be used to gauge how intermolecular forces affect photodynamic behavior. colorado.edu

    Versatile Synthetic Building Block for Architecturally Complex Polycyclic Aromatic Compounds

    This compound is a valuable precursor for the synthesis of architecturally complex polycyclic aromatic compounds (PACs) and polycyclic heteroaromatics. The biphenyl (B1667301) unit provides a foundational structure upon which additional rings can be fused. The strategic placement of the iodo and azido groups facilitates intramolecular cyclization reactions to create these elaborate systems.

    A general approach involves a palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling, at the iodo-position to introduce an alkyne. The resulting 2-azido-2'-(alkynyl)-1,1'-biphenyl can then undergo a thermally or metal-induced intramolecular reaction between the azide and the newly introduced alkyne to form a fused, nitrogen-containing heterocyclic ring. Alternatively, reactions like the Phenyl-Addition/dehydroCyclization (PAC) pathway demonstrate how phenyl radicals can react with biphenyl to build larger aromatic structures like triphenylene. wiley.com Methodologies using electrophilic cyclization with reagents like iodine monochloride (ICl) on related 2-(1-alkynyl)biphenyls also produce a variety of substituted polycyclic aromatics under mild conditions. nih.gov

    Table 1: Examples of Polycyclic Aromatic Scaffolds Derived from Biphenyl Precursors

    Precursor Type Reaction Resulting Scaffold
    2,2′-Diiodo-biphenyl derivatives Ni-catalyzed electrochemical cross-electrophile coupling Triphenylenes acs.org
    2-(1-Alkynyl)biphenyls Electrophilic cyclization with I₂, ICl Substituted Phenanthrenes, etc. nih.gov
    2-Acyl-2'-vinyl-1,1'-biaryls Base-promoted formal [2+2]-cycloaddition Polycyclic cyclobutanols nih.gov

    Enabling Development of Novel Cyclization and Cross-Coupling Methodologies

    The compound has been instrumental in the development of new synthetic methods, particularly those involving cyclization and cross-coupling. The ortho-positioning of the iodo and azido groups is ideal for forming new rings through intramolecular reactions, leading to nitrogen-containing heterocycles that are prevalent in pharmaceuticals and materials science.

    The Suzuki-Miyaura cross-coupling reaction is a powerful tool for modifying the iodo-substituted ring. mdpi.com Researchers have utilized substrates like 2-aryl-4-azido-3-iodo-quinolines, which contain the same key reactive groups, to synthesize 4-amino-2,3-diarylquinolines in a one-pot reaction involving a Suzuki coupling followed by reduction of the azide. mdpi.com This demonstrates how the C-I bond can be selectively functionalized in the presence of the azide, which can then be transformed in a subsequent step. This tolerance of the azide group to palladium-catalyzed conditions is crucial for designing sequential reactions. mdpi.comrsc.org The development of these methods expands the synthetic chemist's toolbox for creating functionalized biaryl compounds and their fused derivatives. thieme.de

    Table 2: Key Methodologies Enabled by Biphenyl Scaffolds

    Methodology Reactive Groups Catalyst/Reagent Outcome
    Suzuki-Miyaura Coupling Aryl-Iodide, Arylboronic Acid Palladium catalyst (e.g., Pd(OAc)₂) C-C bond formation mdpi.com
    Electrophilic Cyclization Alkynyl, Aryl ICl, I₂, NBS Fused aromatic rings nih.gov
    Staudinger Reaction Azide, Triphenylphosphine PPh₃ Imine/Amine formation acs.org

    Precursor for Bioorthogonal Chemistry Reagents and Click Chemistry Applications

    The azide functionality makes this compound a highly relevant precursor for reagents used in bioorthogonal chemistry and click chemistry. unibo.it The azide group is one of the most common functionalities used in these fields due to its general stability and specific reactivity. nobelprize.orgresearchgate.net It does not typically react with biological functional groups, making it "bioorthogonal." biochempeg.com

    The primary reaction involving the azide is the Huisgen 1,3-dipolar cycloaddition with an alkyne to form a stable 1,2,3-triazole ring. unibo.it There are two main versions of this "click" reaction:

    Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A rapid and high-yielding reaction, but the copper catalyst can be toxic to living systems. bham.ac.uk

    Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction uses a strained cyclooctyne, which reacts with the azide without the need for a copper catalyst, making it truly bioorthogonal and suitable for use in live cells. nobelprize.orgacs.org

    This compound can be used to create bifunctional probes. The azide can participate in a click reaction to attach a reporter molecule (like a fluorophore), while the iodo-group can be used via cross-coupling to link the entire construct to another molecule or surface.

    Table 3: Comparison of Major Azide-Alkyne Click Chemistry Reactions

    Feature Copper(I)-Catalyzed (CuAAC) Strain-Promoted (SPAAC)
    Catalyst Copper(I) salt None required biochempeg.comacs.org
    Alkyne Terminal Alkyne Strained Cyclooctyne (e.g., DBCO, BCN) biochempeg.com
    Biocompatibility Limited due to copper cytotoxicity High, truly bioorthogonal acs.org
    Reaction Rate Generally very fast Can be slower than CuAAC, but highly efficient nobelprize.org

    | Application | In vitro conjugation, materials science | Live-cell imaging, in vivo chemistry acs.org |

    Contribution to Diversification and Functionalization Strategies for Biphenyl Scaffolds

    The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science. rsc.org this compound serves as an excellent starting point for creating diverse libraries of functionalized biphenyls due to the orthogonal reactivity of its two functional groups.

    The carbon-iodine bond can be functionalized through a wide array of palladium-catalyzed cross-coupling reactions, including:

    Suzuki-Miyaura Coupling: with boronic acids to form new C-C bonds. mdpi.commdpi.com

    Sonogashira Coupling: with terminal alkynes to install alkynyl groups.

    Heck Coupling: with alkenes.

    Buchwald-Hartwig Amination: with amines to form C-N bonds.

    In parallel, the azide group can undergo a different set of transformations, most notably:

    Staudinger Reduction/Ligation: Reaction with a phosphine (B1218219) to form an amine or an amide bond. acs.org

    Click Cycloaddition: as detailed previously, to form a triazole. nobelprize.org

    Reduction: to a primary amine using various reducing agents.

    This ability to selectively address each position allows for a stepwise, controlled synthesis of complex biphenyl derivatives with diverse functionalities at the 2 and 2' positions, which is a powerful strategy in drug discovery and materials development. rsc.org

    Table 4: Orthogonal Functionalization of the this compound Scaffold

    Position Functional Group Reaction Type Reagent Example Resulting Group
    2' Iodo Suzuki Coupling Arylboronic acid Aryl
    2' Iodo Sonogashira Coupling Terminal alkyne Alkynyl
    2' Iodo Buchwald-Hartwig Amine Amino
    2 Azido Staudinger Reduction PPh₃, H₂O Amino
    2 Azido Click Chemistry (SPAAC) Cyclooctyne Triazole

    Future Research Directions

    Exploration of Unprecedented Tandem and Cascade Reaction Pathways

    The strategic placement of the azide (B81097) and iodide functionalities in 2-Azido-2'-iodo-1,1'-biphenyl makes it an exceptional substrate for the development of novel tandem and cascade reactions. Future research should focus on designing one-pot sequences where both functional groups react sequentially to build complex heterocyclic scaffolds.

    One promising avenue involves initiating a reaction at one functional group, which then triggers an intramolecular cyclization involving the second group. For instance, a copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) could be the first step, followed by an intramolecular C-N or C-C bond formation via activation of the C-I bond. scispace.com Conversely, a palladium-catalyzed cross-coupling reaction at the iodo-position could be followed by an intramolecular reaction of the azide, such as a nitrene insertion or a Staudinger-aza-Wittig reaction. mdpi.com The exploration of such cascade processes could provide efficient access to novel polycyclic aromatic nitrogen heterocycles, which are privileged structures in medicinal chemistry and materials science. nih.gov Research into domino reactions, where a single catalyst orchestrates multiple transformations, would be particularly valuable for maximizing synthetic efficiency. researchgate.net

    Proposed Cascade StrategyInitial ReactionSubsequent Intramolecular ReactionPotential Product Class
    Strategy A Palladium-catalyzed coupling (e.g., Suzuki, Sonogashira) at C-I bondIntramolecular azide reaction (e.g., cyclization, nitrene insertion)Fused Azepines, Carbazoles
    Strategy B Azide reaction (e.g., [3+2] cycloaddition)Intramolecular C-H activation/arylation at C-I bondFused Triazolo-diazepines
    Strategy C Radical-initiated cyclizationTandem aryl migrationSpirocyclic Heterocycles

    Development of Asymmetric Inductive Strategies for Cyclization Reactions

    The inherent atropisomerism of the 2,2'-disubstituted biphenyl (B1667301) scaffold presents a significant opportunity for asymmetric synthesis. The cyclization of this compound can generate chiral, non-planar heterocyclic products. A critical future direction is the development of catalytic asymmetric methods to control the stereochemical outcome of these cyclizations.

    Research should be directed towards the use of chiral transition metal catalysts, where chiral ligands coordinate to the metal center and induce enantioselectivity in the bond-forming steps. epfl.ch For example, developing a palladium-catalyzed intramolecular C-N coupling with a chiral phosphine (B1218219) ligand could yield enantioenriched dibenzo[c,f] Current time information in Madison County, US.researchgate.netacs.orgthiadiazepine analogues or other fused heterocycles. Organocatalysis also represents a promising frontier, where chiral organic molecules could activate the substrate and direct a stereoselective cyclization. The synthesis of enantiopure starting materials or the kinetic resolution of racemic this compound through an enantioselective reaction are also viable strategies worthy of investigation.

    Design of Sustainable and Green Synthetic Protocols

    Future research must prioritize the development of environmentally benign synthetic protocols utilizing this compound. This aligns with the growing demand for sustainable practices in chemical synthesis. Key areas of focus should include minimizing the use of hazardous reagents and solvents, improving energy efficiency, and reducing waste generation.

    One avenue is the exploration of transition-metal-free reactions, potentially leveraging hypervalent iodine chemistry to activate the iodo-substituent for nucleophilic substitution or coupling reactions under milder conditions. acs.org The use of water as a reaction medium, where feasible, would significantly enhance the green credentials of synthetic procedures. tpu.ru Furthermore, designing one-pot multi-component reactions that combine this compound with other reactants to form complex products in a single step would improve atom economy and reduce the need for intermediate purification steps. Photocatalysis and mechanochemistry are other modern techniques that could be applied to develop more sustainable transformations.

    Investigation of Catalytic Applications (Excluding Prohibited Details)

    The heterocyclic products synthesized from this compound could themselves serve as valuable molecules in catalysis. The resulting fused N-heterocyclic frameworks, particularly those possessing unique steric and electronic properties due to the biphenyl backbone, are promising candidates for new ligand scaffolds in transition metal catalysis.

    Future work should involve the synthesis of a library of derivatives from this compound and the subsequent evaluation of their coordination chemistry with various metals (e.g., palladium, copper, rhodium, iridium). These new metal complexes could then be screened for their catalytic activity in a range of important organic transformations, such as cross-coupling reactions, hydrogenations, and C-H activation processes. acs.orgrsc.org The unique three-dimensional structure of these ligands could impart novel selectivity and reactivity compared to existing catalyst systems.

    Application of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

    A thorough understanding of the reaction mechanisms is crucial for optimizing existing transformations and designing new ones. The application of advanced analytical and computational tools will be instrumental in elucidating the intricate pathways of reactions involving this compound.

    In situ spectroscopic techniques, such as ReactIR (Infrared Spectroscopy) and real-time NMR (Nuclear Magnetic Resonance) spectroscopy, should be employed to monitor reaction progress, identify transient intermediates, and determine reaction kinetics. This experimental data can provide invaluable insights into the operative reaction mechanisms.

    Complementing these experimental studies, computational chemistry, particularly Density Functional Theory (DFT) calculations, can be used to model reaction pathways. acs.orgunibo.it These calculations can map out potential energy surfaces, characterize transition state structures, and rationalize observed regioselectivity and stereoselectivity. A synergistic approach combining experimental and computational methods will provide a comprehensive mechanistic picture, accelerating the development of more efficient and selective synthetic methods based on this versatile biphenyl derivative. ruhr-uni-bochum.de

    TechniqueApplication in Studying this compound Reactions
    In-situ IR/NMR Spectroscopy - Real-time monitoring of reactant consumption and product formation.- Detection and characterization of short-lived reaction intermediates.- Elucidation of reaction kinetics and rate-determining steps.
    Density Functional Theory (DFT) - Calculation of reaction energy profiles.- Modeling of transition state geometries.- Prediction of stereochemical outcomes.- Rationalization of catalyst and substrate effects.
    X-ray Crystallography - Unambiguous structure determination of starting materials and products.- Analysis of solid-state conformation and intermolecular interactions.

    Q & A

    Q. Q1. What are the optimal synthetic routes for preparing 2-azido-2'-iodo-1,1'-biphenyl, and how can purity be ensured?

    Answer: The synthesis of halogenated biphenyl derivatives typically involves cross-coupling or halogenation reactions. For example, 2-bromo-2'-iodo-1,1'-biphenyl is synthesized via sequential halogenation and Suzuki-Miyaura coupling . Adapting this method, the azide group can be introduced via nucleophilic substitution (e.g., replacing a bromine atom with sodium azide under controlled conditions). Purification often requires column chromatography to separate isomers, followed by recrystallization. Purity verification should employ HPLC (High-Performance Liquid Chromatography) and mass spectrometry (MS) to confirm molecular weight and absence of byproducts .

    Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound?

    Answer: Key techniques include:

    • NMR Spectroscopy : 1^1H and 13^{13}C NMR to resolve aromatic protons and carbons, with distinct shifts for iodine (deshielding) and azide (electron-withdrawing effects). 15^{15}N NMR can confirm the azide group .
    • IR Spectroscopy : Strong absorption bands at ~2100 cm1^{-1} (azide stretch) and 500–600 cm1^{-1} (C–I stretch) .
    • X-ray Crystallography : For definitive structural confirmation, as demonstrated in related azido-biphenyl derivatives .

    Advanced Research Questions

    Q. Q3. How do the electronic properties of the azide and iodine substituents influence the reactivity of this compound in cross-coupling reactions?

    Answer: The iodine atom acts as a strong electron-withdrawing group, polarizing the biphenyl system and activating the C–I bond for oxidative addition in palladium-catalyzed couplings. The azide group, however, introduces competing reactivity (e.g., participation in click chemistry or thermal decomposition). Theoretical studies using Density Functional Theory (DFT) can model charge distribution and predict regioselectivity. For example, halogenated biphenyls exhibit distinct electron attachment profiles, with iodine showing higher cross-sections for dissociative electron transfer . Experimental validation requires controlled conditions (e.g., inert atmosphere) to suppress azide decomposition .

    Q. Q4. What computational strategies are recommended for predicting the stability and decomposition pathways of this compound?

    Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p)) can map potential energy surfaces for thermal or photolytic decomposition. Key steps include:

    Transition State Analysis : For azide-to-nitrene rearrangement or C–I bond cleavage.

    Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions.

    Comparison with Experimental Data : Validate computational results against thermogravimetric analysis (TGA) or time-resolved spectroscopy .

    Q. Q5. How can researchers resolve contradictory data in cross-coupling yields involving this compound?

    Methodological Approach:

    • Parameter Screening : Vary catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2), ligands, and solvents to identify optimal conditions.
    • Kinetic Studies : Use in situ monitoring (e.g., Raman spectroscopy) to detect intermediates like palladium-azide complexes.
    • Electronic Effect Analysis : Compare reaction outcomes with analogous bromo/chloro derivatives to isolate substituent-specific effects .

    Q. Q6. What are the key safety considerations when handling this compound in laboratory settings?

    Answer:

    • Azide Hazards : Avoid shock, friction, or heating, which may trigger explosive decomposition. Store at ≤0°C in amber vials.
    • Iodine Reactivity : Use gloves and fume hoods to prevent skin contact or inhalation.
    • Waste Disposal : Quench azides with aqueous sodium nitrite/acid before disposal .

    Experimental Design & Data Analysis

    Q. Q7. How should researchers design experiments to study the dual reactivity (azide vs. iodide) of this compound?

    Answer:

    • Step 1 : Prioritize reactions with orthogonal selectivity. For example, perform Sonogashira coupling (targeting C–I) before azide-alkyne cycloaddition.
    • Step 2 : Use protecting groups (e.g., trimethylsilyl) for the azide during iodide-specific reactions.
    • Step 3 : Monitor competing pathways via LC-MS to quantify side products .

    Q. Q8. What strategies mitigate challenges in isolating this compound from reaction mixtures?

    Answer:

    • Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate) to separate polar byproducts.
    • Crystallization : Optimize solvent polarity (e.g., dichloromethane/hexane) based on solubility data .

    Theoretical & Mechanistic Insights

    Q. Q9. How does the biphenyl backbone influence the electronic coupling between azide and iodine substituents?

    Answer: The planar biphenyl system enables conjugation, delocalizing electron density. DFT studies show that iodine’s σ-withdrawing effect dominates, creating a electron-deficient ring, while the azide’s resonance structure introduces localized electron deficiency. NBO (Natural Bond Orbital) analysis quantifies hyperconjugative interactions, aiding in predicting reactivity .

    Q. Q10. Are there precedents for using this compound in click chemistry or photodynamic applications?

    Answer: Azido-iodo biphenyls are understudied, but related azido-halogenated aromatics participate in:

    • Click Chemistry : Strain-promoted azide-alkyne cycloaddition (SPAAC) for bioconjugation.
    • Photodynamic Systems : Iodine’s heavy atom effect enhances intersystem crossing, useful in photosensitizers .

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